N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide
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Overview
Description
N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidine ring, an adamantane core, and a phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide involves multiple steps, including the formation of the pyrimidine ring, the attachment of the adamantane core, and the introduction of the phenyl group. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Adamantane Core: This step may involve coupling reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Introduction of the Phenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-({[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide stands out due to its unique combination of a pyrimidine ring, an adamantane core, and a phenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C26H32N4O3S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[3-[[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H32N4O3S/c1-2-4-19-11-22(31)30-25(29-19)34-15-23(32)27-20-5-3-6-21(10-20)28-24(33)26-12-16-7-17(13-26)9-18(8-16)14-26/h3,5-6,10-11,16-18H,2,4,7-9,12-15H2,1H3,(H,27,32)(H,28,33)(H,29,30,31) |
InChI Key |
OWLHLSHNDWRVQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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